molecular formula C29H24ClN5 B11616833 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11616833
M. Wt: 478.0 g/mol
InChI Key: BCVWCEXFQHMVIJ-UHFFFAOYSA-N
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Description

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorobenzyl group, and a pyrido[1,2-a]benzimidazole moiety. The presence of these functional groups contributes to its diverse chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of o-phenylenediamine with formic acid or trimethyl orthoformate to form the benzimidazole ring . The final step involves the formation of the pyrido[1,2-a]benzimidazole moiety through a cyclization reaction . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Comparison with Similar Compounds

1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C29H24ClN5

Molecular Weight

478.0 g/mol

IUPAC Name

1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C29H24ClN5/c30-25-11-5-4-10-22(25)20-33-14-16-34(17-15-33)28-18-23(21-8-2-1-3-9-21)24(19-31)29-32-26-12-6-7-13-27(26)35(28)29/h1-13,18H,14-17,20H2

InChI Key

BCVWCEXFQHMVIJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC(=C(C4=NC5=CC=CC=C5N34)C#N)C6=CC=CC=C6

Origin of Product

United States

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